4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane
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Overview
Description
4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane is a chemical compound with the molecular formula C7H11BrO. It is a member of the bicyclic compounds, specifically the oxabicyclohexanes, which are known for their unique structural properties. This compound is characterized by a bromomethyl group attached to a bicyclic oxane ring, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methyl-2-oxabicyclo[2.1.1]hexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group, often using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers depending on the nucleophile.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of the corresponding methyl derivative.
Scientific Research Applications
4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: The compound can be used to modify biomolecules through nucleophilic substitution, aiding in the study of enzyme mechanisms and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane primarily involves its reactivity towards nucleophiles. The bromomethyl group is a good leaving group, making the compound highly reactive in substitution reactions. This reactivity can be exploited to introduce various functional groups into the bicyclic framework, thereby modifying its chemical and physical properties.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4-(Hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane: Contains a hydroxymethyl group, making it less reactive towards nucleophiles compared to the bromomethyl derivative.
4-(Methyl)-1-methyl-2-oxabicyclo[2.1.1]hexane: Lacks the halomethyl group, resulting in different reactivity and applications.
Uniqueness
4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane is unique due to its high reactivity towards nucleophiles, making it a versatile intermediate in organic synthesis. Its bicyclic structure also imparts rigidity and stability, which can be advantageous in the design of bioactive molecules and advanced materials.
Properties
IUPAC Name |
4-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO/c1-6-2-7(3-6,4-8)5-9-6/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTNRIMCLYAMHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(CO2)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138423-39-7 |
Source
|
Record name | 4-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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